Octyl phenyl ether
Overview
Description
Octyl phenyl ether is a compound that is part of a broader class of organic substances where an octyl group (an eight-carbon alkyl chain) is attached to a phenyl group through an ether linkage. While the provided papers do not directly describe octyl phenyl ether, they do provide insights into related compounds and their applications. For instance, the synthesis of substituted benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one suggests the versatility of phenyl ethers in creating useful intermediates for the synthesis of other compounds, such as liquid crystals .
Synthesis Analysis
The synthesis of phenyl ether derivatives can be complex and is influenced by the structure of the ligand and the transition metal used. For example, the paper on octahedral group 4 bisphenolate ether complexes indicates that the ligand structure significantly affects the stereospecificity of the resulting catalysts, which are used for alpha-olefin polymerization . Although this does not describe the synthesis of octyl phenyl ether specifically, it highlights the importance of ligand and metal selection in synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of phenyl ether derivatives can be analyzed using techniques such as X-ray crystallography. The paper on group 4 bisphenolate ether complexes provides an example of this, where the Zr and Hf complexes were found to be closely isostructural with slight differences in bond lengths . This level of structural analysis is crucial for understanding the properties and potential applications of phenyl ether compounds.
Chemical Reactions Analysis
Phenyl ethers can participate in various chemical reactions, often serving as intermediates or catalysts. The bisphenolate ether complexes mentioned in the first paper are highly active catalysts for olefin polymerization, demonstrating the reactivity of phenyl ether derivatives . Additionally, the synthesis of benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one shows the potential of phenyl ethers to be modified and used in the creation of other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethers can be influenced by their molecular structure. For example, the presence of an alkyl chain in 2-nitrophenyl octyl ether increases hydrophobicity and interfacial tension when compared to nitrobenzene, as shown in the molecular dynamics study of the interface between water and NPOE . This suggests that the octyl group in octyl phenyl ether would also contribute to its hydrophobic character. Additionally, the synthesis of octaalky ether derivatives of porphyrins, which exhibit liquid crystalline phases, indicates that phenyl ethers can be tailored to achieve desired physical states, such as liquid crystals .
Scientific Research Applications
Cation Exchange Material
- Scientific Field : Material Science
- Application Summary : Octyl phenyl ether is used to support thorium (IV) phosphates to create a new cation exchanger and adsorbent . This material is used in ion exchange chemistry and analytical chemistry .
- Methods of Application : The material is synthesized and then characterized using scanning electron microscopy, X-ray diffraction, thermogravimetric analysis–differential thermal analysis, and Fourier transform infra-red study . The material is then tested for its efficiency in ion exchange chemistry .
- Results : The material showed selectivity towards Hg 2+ ions . The material retained 89.2% of its ion exchange capacity (IEC) after the first regeneration, which decreased to 26.1% in the 8th cycle of regeneration before reaching 4.6% at the 9th time .
Fabrication of Polystyrene Nanospheres
- Scientific Field : Nanotechnology
- Application Summary : Octyl phenyl ether is used as a surfactant in a spin-coating method to fabricate uniform two-dimensional crystals of polystyrene nanospheres .
- Methods of Application : A suspension of polystyrene nanospheres is mixed with the surfactant and then spin-coated . The surfactant offers excellent wettability, surface tension, and a slow solvent evaporation rate .
- Results : The process produced a monolayer coverage of more than 95% on a Si substrate, which is much better than that with the typical Triton X-100 . The process can be done under common ambient laboratory conditions .
Organic Catalyst
- Scientific Field : Organic Chemistry
- Application Summary : Octyl phenyl ether, also known as Triton-X-100, is used as an active micellar organic catalyst for the one-pot selective synthesis of arylmethyl-H-phosphinic acids .
- Methods of Application : The process involves the direct phosphinylation of arylmethyl halides with red phosphorus in the KOH/H2O/toluene multiphase superbase system .
- Results : The process yields arylmethyl-H-phosphinic acids in up to 65% yields .
Surfactant in Laboratories
- Scientific Field : Biochemistry
- Application Summary : Octyl phenyl ether, also known as Triton X-100, is a commonly used detergent in laboratories . It is widely used to lyse cells to extract protein or organelles, or to permeabilize the membranes of living cells .
- Methods of Application : Triton X-100 is added to the cell suspension, where it interacts with the lipid bilayer of the cell membrane, causing the cells to lyse and release their contents .
- Results : This method is effective in extracting proteins or organelles from cells .
Inactivation of Lipid-Enveloped Viruses
- Scientific Field : Biopharmaceuticals
- Application Summary : Octyl phenyl ether, also known as Triton X-100, is used in the manufacturing of biopharmaceuticals for the inactivation of lipid-enveloped viruses, such as HIV, HBV, and HCV .
- Methods of Application : Triton X-100 is added to the biopharmaceutical manufacturing process where it interacts with the lipid envelope of the viruses, causing them to inactivate .
- Results : This method is effective in inactivating lipid-enveloped viruses, ensuring the safety of biopharmaceutical products .
Industrial Plating of Metal
- Scientific Field : Industrial Manufacturing
- Application Summary : Octyl phenyl ether, also known as Triton X-100, is used for the plating of metal in industrial applications .
- Methods of Application : Triton X-100 is added to the metal plating process where it acts as a surfactant, reducing the surface tension of the liquid, allowing for a more uniform coating of the metal .
- Results : This method results in a more uniform and high-quality metal plating .
Safety And Hazards
Future Directions
The development of novel catalytic methods for transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .
properties
IUPAC Name |
octoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061994 | |
Record name | Octyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl phenyl ether | |
CAS RN |
1818-07-1 | |
Record name | (Octyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (octyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (octyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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